4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid
Overview
Description
“4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid” is a chemical compound with the CAS Number: 477847-78-2 . It has a molecular weight of 277.2 . The compound contains a total of 29 atoms; 10 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 3 Fluorine atoms .
Molecular Structure Analysis
The molecular structure of “this compound” contains 29 bonds in total. These include 19 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, and 6 aromatic bonds. The structure also includes 1 six-membered ring, 1 aromatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .Physical and Chemical Properties Analysis
The compound is a solid with a melting point range of 206 - 209 degrees Celsius .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Novel Amino Acids
The compound has been used in the synthesis of novel amino acids like 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), which shows promise in peptide synthesis and as a scaffold for combinatorial chemistry. This synthesis demonstrates the compound's utility in creating new molecular structures for pharmaceutical research (Pascal, Sola, Labéguère, & Jouin, 2000).
Radiochemical Synthesis
The compound has been used in the synthesis of radiochemically labeled molecules, such as [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate, which are important for medical imaging and drug development (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).
Spectroscopic and Computational Studies
The compound has been studied using spectroscopy and computational methods for its potential in solar cell applications. Its structural and photophysical properties make it a candidate for molecular engineering in solar cell interfaces (Zhang & Wang, 2018).
Biological Applications
Antibacterial Activity
Derivatives of the compound have been synthesized and evaluated for their antibacterial activity, demonstrating the potential of this compound in the development of new antibacterial agents (Reddy & Prasad, 2021).
Anti-leishmanial and Anti-fungal Effects
New SbIII carboxylates derived from the compound have shown promising anti-leishmanial and anti-fungal effects, indicating its potential in the treatment of infectious diseases (Khan et al., 2011).
Pharmacological Testing
Carboxylated derivatives of 4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid have been tested pharmacologically, with some showing potential as diuretics and others as analgesics, highlighting the compound's versatility in drug development (Ukrainets et al., 2017).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that benzoic acid derivatives can undergo nucleophilic acyl substitution reactions . The trifluoroethoxy carbonyl amino group might also play a role in its reactivity .
Biochemical Pathways
Benzoic acid, a related compound, is known to conjugate with glycine in the liver and excreted as hippuric acid
Pharmacokinetics
The presence of the trifluoroethoxy group might influence the compound’s lipophilicity and thus its absorption and distribution . More research is needed to outline its pharmacokinetic properties.
Result of Action
It’s possible that this compound could have a variety of effects depending on its targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid . For instance, its stability might be affected by exposure to light, heat, or certain chemicals. Its efficacy could also be influenced by the concentration of the compound and the presence of other interacting molecules in the body.
Biochemical Analysis
Biochemical Properties
4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules, leading to altered cellular responses. Additionally, it has been shown to affect the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding often results in conformational changes that affect the activity of the target molecules. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux. The compound’s influence on metabolite levels can lead to changes in cellular metabolism and energy production. Understanding the metabolic pathways associated with this compound is essential for elucidating its biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine the compound’s localization and accumulation within different cellular compartments. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action .
Properties
IUPAC Name |
4-(2,2,2-trifluoroethoxycarbonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c11-10(12,13)5-18-9(17)14-7-3-1-6(2-4-7)8(15)16/h1-4H,5H2,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDORBKGPEBLZMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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